molecular formula C24H22N6O2S B11270552 2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B11270552
M. Wt: 458.5 g/mol
InChI Key: NVLNEQGWBMXSJY-UHFFFAOYSA-N
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Description

2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-METHYLBENZYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-METHYLBENZYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.

    Introduction of the methoxyphenyl group: This step can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the sulfanyl group: This involves nucleophilic substitution reactions where a thiol group is introduced.

    Formation of the final compound: The final step involves the acylation of the intermediate product with 4-methylbenzylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-METHYLBENZYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-METHYLBENZYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-METHYLBENZYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups often have enhanced pharmacological properties.

    Sulfanyl derivatives: Compounds containing sulfanyl groups are known for their diverse chemical reactivity.

Uniqueness

2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}-N-(4-METHYLBENZYL)ACETAMIDE is unique due to its combination of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core with methoxyphenyl and sulfanyl groups, which confer specific chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C24H22N6O2S

Molecular Weight

458.5 g/mol

IUPAC Name

2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H22N6O2S/c1-16-3-5-17(6-4-16)14-25-22(31)15-33-24-27-26-23-21-13-20(28-30(21)12-11-29(23)24)18-7-9-19(32-2)10-8-18/h3-13H,14-15H2,1-2H3,(H,25,31)

InChI Key

NVLNEQGWBMXSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC

Origin of Product

United States

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